molecular formula C7H11N3OS B13652271 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-ol

1-(1,3,4-Thiadiazol-2-yl)piperidin-4-ol

Katalognummer: B13652271
Molekulargewicht: 185.25 g/mol
InChI-Schlüssel: SWQXKRLOYXXAEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,3,4-Thiadiazol-2-yl)piperidin-4-ol is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a thiadiazole ring attached to a piperidin-4-ol moiety, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-ol typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by the reaction with piperidine derivatives . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,3,4-Thiadiazol-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the piperidine ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(1,3,4-Thiadiazol-2-yl)piperidin-4-ol is unique due to its specific combination of the thiadiazole and piperidin-4-ol moieties, which confer distinct chemical and biological properties. Its ability to inhibit glutaminase 1 with high specificity makes it a valuable compound in cancer research .

Eigenschaften

Molekularformel

C7H11N3OS

Molekulargewicht

185.25 g/mol

IUPAC-Name

1-(1,3,4-thiadiazol-2-yl)piperidin-4-ol

InChI

InChI=1S/C7H11N3OS/c11-6-1-3-10(4-2-6)7-9-8-5-12-7/h5-6,11H,1-4H2

InChI-Schlüssel

SWQXKRLOYXXAEE-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1O)C2=NN=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.